1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea
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Overview
Description
“1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea” is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the hydroxyethyl group: This can be done through an alkylation reaction.
Formation of the urea linkage: This is typically achieved by reacting an isocyanate with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
Medicinal applications could include its use as an inhibitor of specific enzymes, which might be relevant for treating diseases such as cancer or neurological disorders.
Industry
In industry, it could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of “1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea” would depend on its specific molecular targets. Typically, such compounds might inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea
- 3-(1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea
Uniqueness
The presence of the fluorophenyl group in “1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea” might confer unique properties such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)-1-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-11(2)19(7-8-21)16(23)18-13-9-15(22)20(10-13)14-5-3-12(17)4-6-14/h3-6,11,13,21H,7-10H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYAXBLEWYSZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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